2-Chloro-4-ethynyl-1-methoxybenzene
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Description
“2-Chloro-4-ethynyl-1-methoxybenzene” is a chemical compound with the molecular formula C9H7ClO . It has a molecular weight of 166.61 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “2-Chloro-4-ethynyl-1-methoxybenzene” is 1S/C9H7ClO/c1-3-7-6-8 (10)4-5-9 (7)11-2/h1,4-6H,2H3 . This indicates that the compound has a benzene ring with a chlorine atom, an ethynyl group, and a methoxy group attached to it .Chemical Reactions Analysis
While specific chemical reactions involving “2-Chloro-4-ethynyl-1-methoxybenzene” are not available, benzene derivatives typically undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation .Physical And Chemical Properties Analysis
“2-Chloro-4-ethynyl-1-methoxybenzene” is a powder that is stored at room temperature . It has a molecular weight of 166.60 g/mol . The compound has a topological polar surface area of 9.2 Ų .Scientific Research Applications
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Organic Synthesis
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Synthesis of Photoluminescent 1,2-Dihydrophosphinines
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Synthesis of Trisubstituted 1,2,4-Triazoles
- 4-Ethynylanisole was used along with an arylboronic acid and sodium azide in a copper-catalyzed, three-component synthesis of trisubstituted 1,2,4-triazoles .
- This is a type of multi-component reaction, which is a subtype of a tandem reaction where all reactants are added at the start of the reaction .
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Synthesis of Functionalized Cyclopentenes
- 4-Ethynylanisole can be used in the 1,3-dipolar cycloaddition of acceptor-cyclopropylmethylsilanes, which affords functionalized cyclopentenes .
- This process involves a 1,3-dipolar cycloaddition reaction, which is a type of pericyclic reaction where a 1,3-dipole and a dipolarophile come together to form a new ring .
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Synthesis of Various Benzene Derivatives
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Synthesis of Functionalized Cyclopentenes
- 4-Ethynylanisole can be used in the 1,3-dipolar cycloaddition of acceptor-cyclopropylmethylsilanes, which affords functionalized cyclopentenes .
- This process involves a 1,3-dipolar cycloaddition reaction, which is a type of pericyclic reaction where a 1,3-dipole and a dipolarophile come together to form a new ring .
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Synthesis of Various Benzene Derivatives
properties
IUPAC Name |
2-chloro-4-ethynyl-1-methoxybenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO/c1-3-7-4-5-9(11-2)8(10)6-7/h1,4-6H,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQJNAMMLEBMXFO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C#C)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90424054 |
Source
|
Record name | Benzene, 2-chloro-4-ethynyl-1-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90424054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-ethynyl-1-methoxybenzene | |
CAS RN |
120136-29-0 |
Source
|
Record name | Benzene, 2-chloro-4-ethynyl-1-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90424054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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